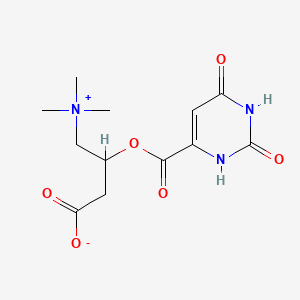
Biotin DHPE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin DHPE (N-(Biotinoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a compound that can be used to couple avidin or streptavidin to cell membranes or liposomes . It is a white solid soluble in chloroform . It is also used as a fluorescent probe for labeling phospholipids and liposomes .
Synthesis Analysis
While the exact synthesis process of Biotin DHPE is not detailed in the search results, biotin biosynthesis in general has been studied extensively. For instance, 44 biotin biosynthesis-related genes were identified from 14 eukaryotic photosynthetic algal genomes . Biotin biosynthesis-related enzymes were found to be distributed in three groups: 7-keto-8-aminopelargonic acid synthase, diaminopelargonic acid synthase/dethiobiotin synthetase, and biotin synthase .Molecular Structure Analysis
Biotin DHPE is composed of a hydrophilic head and a hydrophobic tail . It is a cell membrane-like substance that can react with Streptavidin-coated magnetic beads to form a complex attached to the surface of living cells .Chemical Reactions Analysis
In a high-performance liquid chromatography (HPLC) method for biotin analysis, biotin went through a post-column reaction to form a conjugate . In another study, Biotin-X-DHPE was introduced and coupled to Streptavidin-coated magnetic beads for use in the solution-phage bio-panning procedure .Physical And Chemical Properties Analysis
Biotin DHPE is a white solid soluble in chloroform . It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .Wissenschaftliche Forschungsanwendungen
Protein-Ligand Binding Detection
Biotin DHPE, a derivative of biotin, has been instrumental in detecting protein-ligand binding at the liquid/solid interface. A study described a method based on the modulation of interfacial pH upon protein binding. The pH change was detected using a pH-sensitive dye doped into supported phospholipid bilayers containing biotin-cap-PE. This method was pivotal in determining equilibrium dissociation constants in protein-ligand interactions, showcasing the utility of biotin derivatives like Biotin DHPE in sensitive biochemical assays (Jung, Robison, & Cremer, 2009).
Surface Plasmon Resonance Biosensing
Biotin DHPE has also been utilized in the formation of biotin-containing phospholipid vesicle layers on self-assembled monolayers (SAMs). This application is particularly relevant in surface plasmon resonance (SPR) biosensing, a technique used for studying binding interactions. The incorporation of biotin-containing phospholipids, like Biotin DHPE, into the vesicle layers, has enabled the immobilization of biotinylated receptor proteins, enhancing the efficiency and sensitivity of SPR biosensors (Ishizuka-Katsura et al., 2008).
Wirkmechanismus
Biotin DHPE can be used to couple avidin or streptavidin to cell membranes or liposomes . It is used as a fluorescent probe for labeling phospholipids and liposomes . In single molecule imaging measurements, the dynamics of Biotin-X-DHPE lipids were detected by in situ labeling with Alexa Fluor 546 .
Safety and Hazards
Zukünftige Richtungen
Biotin DHPE has potential applications in the field of cell panning. For instance, a semi-automated cell panning protocol was developed using Biotin-X-DHPE for efficient isolation of FGFR3-targeting antibody . This process may be a useful tool for screening biologically related antibodies that recognize natural conformational structure on cell membrane protein .
Eigenschaften
CAS-Nummer |
136235-58-0 |
|---|---|
Produktname |
Biotin DHPE |
Molekularformel |
C53H10N40O10PS |
Molekulargewicht |
1019.44 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



